N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexyl group, a fluorophenyl group, and a triazole ring, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from 4-fluorobenzyl bromide and sodium azide.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where cyclohexylamine reacts with the triazole intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the triazole intermediate with a suitable carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the Huisgen cycloaddition and employing automated systems for the subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Hydrogenated triazole or fluorophenyl derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide: Lacks the fluorine atom, which may affect its biological activity and binding affinity.
N-cyclohexyl-4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and pharmacokinetics.
N-cyclohexyl-4-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxamide: The methyl group may influence its hydrophobic interactions and overall stability.
Uniqueness
N-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
IUPAC Name |
N-cyclohexyl-5-(4-fluorophenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-11-8-6-10(7-9-11)13-14(19-20-18-13)15(21)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLUHFQZALKPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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